6-(Hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol
Description
6-(Hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol is a carbohydrate derivative featuring two oxane (tetrahydropyran) rings interconnected via an ether linkage. Its IUPAC name, as specified in , highlights the hydroxymethyl and hydroxyl substituents on both rings. The compound is structurally classified as a disaccharide analog, with one oxane unit substituted at position 4 by a glycosidic oxygen linked to a second oxane ring . Its molecular formula is C₁₂H₂₂O₁₁, with a molecular weight of approximately 342.30 g/mol . This compound has been identified in metabolomic studies (e.g., HMDB0039703) and is associated with specialized metabolite classes such as phenolic glycosides .
Properties
IUPAC Name |
6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGJYVCQYDKYDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol typically involves the selective protection and deprotection of hydroxyl groups on glucose derivatives. One common method includes the use of protecting groups such as acetals or silyl ethers to selectively modify the hydroxyl groups, followed by specific reactions to introduce the desired functional groups. The reaction conditions often require precise control of temperature, pH, and the use of catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve enzymatic processes that utilize specific enzymes to catalyze the formation of the desired structure from glucose or other carbohydrate precursors. These processes are often optimized for large-scale production, focusing on cost-efficiency, scalability, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
6-(Hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alditols.
Substitution: Hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or alkyl halides in the presence of a base are common.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alditols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
6-(Hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of biodegradable polymers and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 6-(Hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in carbohydrate metabolism, influencing various metabolic processes. Its multiple hydroxyl groups allow it to form hydrogen bonds and interact with other biomolecules, affecting their structure and function.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Trehalose
Structure: Trehalose, (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol dihydrate, shares the same molecular formula (C₁₂H₂₂O₁₁) and weight (342.30 g/mol) as the target compound . However, trehalose is a non-reducing disaccharide with an α,α-1,1 glycosidic bond between two glucose units, contrasting with the target compound’s ether-linked oxane rings. Solubility: Trehalose’s high solubility in water (68.9 g/100 mL at 20°C) exceeds that of the target compound, likely due to differences in hydrogen-bonding networks .
Delphinidin-3,5-Diglucoside Chloride
Structure : This anthocyanin derivative contains two glucose units linked to a delphinidin core. Its structure includes a chromenylium ion and additional hydroxyl groups, distinguishing it from the target compound’s simpler oxane backbone .
Function : It serves as a pigment and antioxidant, whereas the target compound is implicated in metabolic regulation (e.g., blood glucose modulation) .
Validamycin Derivatives
Structure: Validamycin analogs, such as those in , feature cyclohexenyl and amino-substituted oxane rings, introducing nitrogen-containing functional groups absent in the target compound.
Comparative Data Table
Research Findings and Functional Insights
- Antidiabetic Potential: Computational studies using AutoDock Vina () suggest the target compound binds to glucose-regulatory enzymes with moderate affinity (binding energy ≈ −8.4 kcal/mol), comparable to validated antidiabetic glycosides like those in Syzygium jambolanum .
- Metabolic Classification : Unlike trehalose (a primary metabolite), the target compound is classified as a specialized metabolite, indicating a role in ecological interactions (e.g., plant defense) .
- Structural Stability : The absence of reducing ends in both the target compound and trehalose enhances their stability under physiological conditions, though their applications diverge due to functional group variations .
Notes and Limitations
- Nomenclature Conflicts: Synonyms in and may refer to stereoisomers or hydration states; crystallographic studies are required to resolve ambiguities .
- Methodological Advances : Tools like AutoDock Vina () have accelerated computational screening but require cross-validation with wet-lab assays for reliable predictions .
Biological Activity
6-(Hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol is a complex carbohydrate derivative with significant biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the management of diabetes and other metabolic disorders. This article reviews its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by multiple hydroxymethyl and hydroxy groups that contribute to its solubility and reactivity. Its structural formula can be represented as follows:
Antidiabetic Properties
Research indicates that this compound exhibits significant antidiabetic effects. A study highlighted its ability to inhibit key enzymes involved in glucose metabolism, such as dipeptidyl peptidase-IV (DPP-IV) and protein-tyrosine phosphatase 1B (PTP1B), which are crucial in regulating insulin sensitivity and glucose homeostasis .
Table 1: Key Enzyme Inhibitions by the Compound
| Enzyme | Inhibition Effect |
|---|---|
| Dipeptidyl Peptidase-IV (DPP-IV) | Significant |
| Protein-Tyrosine Phosphatase 1B (PTP1B) | Significant |
| Glycogen Synthase Kinase 3β (GSK3β) | Moderate |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of the compound with various target proteins. The analysis showed favorable interactions with DPP-IV and GSK3β, suggesting a potential mechanism for its antidiabetic action .
Figure 1: Binding Interaction of the Compound with DPP-IV
Binding Interaction
Neuroprotective Effects
In addition to its antidiabetic properties, this compound has been investigated for its neuroprotective effects. It has been reported to act as a 5-HT2C receptor agonist, which may have implications in treating neurological disorders such as depression and anxiety .
Case Studies
A notable case study involved the traditional use of this compound in Syzygium densiflorum fruits by local tribes in Tamil Nadu, India. The study documented improvements in glycemic control among individuals consuming extracts containing this compound .
Case Study Highlights:
- Population: Local tribes in Tamil Nadu
- Intervention: Consumption of Syzygium densiflorum extracts
- Outcome: Improved glycemic control and reduced diabetes symptoms
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
